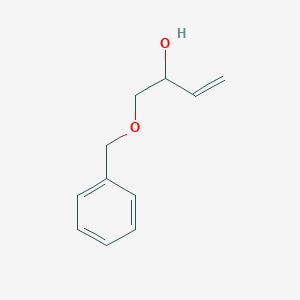
1-(BENZYLOXY)BUT-3-EN-2-OL
Vue d'ensemble
Description
1-(BENZYLOXY)BUT-3-EN-2-OL: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is also known by its synonym This compound . This compound is characterized by the presence of a butenol group and a phenylmethoxy group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZYLOXY)BUT-3-EN-2-OL typically involves the reaction of 3-buten-2-ol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 1-(BENZYLOXY)BUT-3-EN-2-OL can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: This compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-(BENZYLOXY)BUT-3-EN-2-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(BENZYLOXY)BUT-3-EN-2-OL involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in oxidation reactions, it interacts with oxidizing agents to form aldehydes or ketones . In reduction reactions, it interacts with reducing agents to form saturated alcohols . The specific pathways and molecular targets can vary based on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-(BENZYLOXY)BUT-3-EN-2-OL is unique due to the presence of both a butenol group and a phenylmethoxy group, which imparts distinct reactivity and versatility in organic synthesis . This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various chemical reactions .
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-phenylmethoxybut-3-en-2-ol |
InChI |
InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
Clé InChI |
JIIRJBFIWHEZQR-UHFFFAOYSA-N |
SMILES canonique |
C=CC(COCC1=CC=CC=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















